molecular formula C17H22N2O2 B6536040 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide CAS No. 1058230-44-6

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide

Cat. No. B6536040
CAS RN: 1058230-44-6
M. Wt: 286.37 g/mol
InChI Key: IUNZFSASLNJUEE-UHFFFAOYSA-N
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, also known as N-CPI, is an indole-based molecule that has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. N-CPI is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. N-CPI has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

Scientific Research Applications

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as a catalyst in the synthesis of other molecules. In pharmacology, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments has several advantages. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. In addition, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be toxic at high concentrations, and it can also interfere with the activity of certain proteins or enzymes.

Future Directions

Given the potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in various fields of science, there are many potential future directions for research. Future studies could focus on the development of new synthesis methods for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, as well as the development of new applications for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in medicinal chemistry, biochemistry, and pharmacology. In addition, future studies could focus on further elucidating the mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, as well as the biochemical and physiological effects of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide. Finally, future studies could focus on the development of new methods for delivering N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide to the body, as well as the development of new methods for measuring the effects of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide on the body.

Synthesis Methods

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ugi four-component reaction. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide, aryl boronic acid, and a base in the presence of a palladium catalyst. The Ugi four-component reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, an amine, and an acid in the presence of a base. Both of these reactions can be used to synthesize N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in a relatively simple and efficient manner.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNZFSASLNJUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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